molecular formula C10H5Cl3N2 B13018667 3-Chloro-6-(2,5-dichlorophenyl)pyridazine

3-Chloro-6-(2,5-dichlorophenyl)pyridazine

Cat. No.: B13018667
M. Wt: 259.5 g/mol
InChI Key: SYJDFSHSCUTPMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine typically involves the reaction of 2,5-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired pyridazine derivative . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction conditions to optimize yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

3-Chloro-6-(2,5-dichlorophenyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6Cl3N2, with a molecular weight of approximately 249.52 g/mol. The compound features a pyridazine ring substituted with chlorine and dichlorophenyl groups, which significantly influence its reactivity and biological activity. The presence of multiple halogen substituents enhances its lipophilicity, making it a suitable candidate for pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antifungal and Antimicrobial Properties : Similar compounds have shown significant antifungal and antimicrobial effects, suggesting that this pyridazine derivative may also possess these properties.
  • Anticancer Activity : Studies on related pyridazine derivatives have demonstrated their ability to induce apoptosis and alter cell cycle progression in cancer cells. For instance, certain derivatives have been shown to inhibit CDK2, an important target in cancer therapy .
  • Inhibition of Enzyme Activities : The compound can inhibit specific enzyme activities, contributing to its potential as an effective agent against various pathogens.

The mechanisms through which this compound exerts its biological effects include:

  • Molecular Docking Studies : These studies help predict how the compound interacts with biological macromolecules. For example, it has been suggested that the compound may bind effectively to CDK2, inhibiting its activity and thus impacting cell proliferation in cancer cells .
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth. This has been evidenced by in vitro studies demonstrating significant cytotoxicity against various human cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazine derivatives similar to this compound:

  • Anticancer Efficacy : A study evaluating a series of 3,6-disubstituted pyridazines found that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines (T-47D and MDA-MB-231). For instance:
    • Compound 11l showed an IC50 value of 20.1 nM against CDK2.
    • The derivatives displayed excellent growth inhibition with IC50 values ranging from 1.30 µM to 2.94 µM against MDA-MB-231 cells .
CompoundIC50 (nM)Target
11e151CDK2
11h43.8CDK2
11l20.1CDK2
11m55.6CDK2
  • In Vivo Studies : Research involving animal models has shown promising results regarding the anti-tumor effects of pyridazine derivatives. For example, treatment with certain compounds resulted in significant reductions in tumor growth without substantial weight loss in mice models .

Properties

IUPAC Name

3-chloro-6-(2,5-dichlorophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-6-1-2-8(12)7(5-6)9-3-4-10(13)15-14-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJDFSHSCUTPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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